3,5-Dichloro-4-methyl-1,2-thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64120-24-7 |
|---|---|
Molecular Formula |
C4H3Cl2NS |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
3,5-dichloro-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c1-2-3(5)7-8-4(2)6/h1H3 |
InChI Key |
CHQSXWWHDSDUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dichloro 4 Methyl 1,2 Thiazole
Traditional Synthetic Approaches to the 1,2-Thiazole Core
The classical methods for synthesizing the 1,2-thiazole (isothiazole) ring system have been foundational in heterocyclic chemistry. These approaches often involve the construction of the ring from acyclic precursors or the modification of an existing thiazole (B1198619) ring.
Halogenation Reactions of Precursor Thiazoles
A common strategy for introducing halogen atoms onto a pre-formed thiazole ring is through electrophilic halogenation. For the synthesis of 3,5-Dichloro-4-methyl-1,2-thiazole, a suitable precursor would be 4-methyl-1,2-thiazole. The methyl group at the C4 position can influence the regioselectivity of the halogenation reaction.
The reaction of a 4-methyl-1,2-thiazole derivative with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can lead to the introduction of chlorine atoms onto the heterocyclic ring. The conditions for such reactions, including the choice of solvent and temperature, are critical to control the extent and position of chlorination. While direct and complete dichlorination at the 3 and 5 positions of 4-methyl-1,2-thiazole in a single step is not extensively documented in readily available literature, stepwise halogenation is a plausible route. For instance, the synthesis of related chlorinated thiazoles often involves the treatment of a thiazole derivative with a halogenating agent, where the substitution pattern is dictated by the existing substituents on the ring.
A related example is the preparation of 3,4-dichloroisothiazole derivatives, which has been achieved through methods such as the reaction of succinonitrile (B93025) with sulfur and chlorine gas. hymasynthesis.com This highlights that the formation of dichlorinated isothiazole (B42339) structures is achievable under specific conditions.
Cyclization Reactions from Open-Chain Precursors
The construction of the 1,2-thiazole ring from open-chain compounds is a versatile approach that allows for the introduction of various substituents at specific positions.
The Hantzsch thiazole synthesis, a well-established method, typically involves the reaction of an α-haloketone with a thioamide to form a 1,3-thiazole. youtube.com However, variations of this condensation reaction can be adapted for the synthesis of 1,2-thiazoles. For the specific target of this compound, a hypothetical retrosynthetic analysis would suggest precursors such as a dichlorinated β-ketothioamide or related reactive intermediates.
A general representation of this approach involves the condensation of a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl or nitrile function with a source of sulfur and nitrogen. For instance, the reaction of a suitably substituted enamine, enolate, or β-ketoester with a thiophilic reagent can lead to the formation of the isothiazole ring.
| Reactant A | Reactant B | Product | Reference |
| α-Haloketone | Thioamide | 1,3-Thiazole (Hantzsch Synthesis) | youtube.com |
| β-Keto dithioesters/thioamides | NH₄OAc | 3,5-Disubstituted/annulated isothiazoles | hymasynthesis.com |
This table illustrates the general principle of using ketone and thioamide-type precursors for thiazole and isothiazole synthesis.
A notable synthetic route that utilizes a thiocyanato ketone precursor has been described for the preparation of related chloro-methyl-thiazole derivatives. Specifically, 3-thiocyanato-5-chloro-2-pentanone has been used as a key intermediate in the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-1,3-thiazole. google.comgoogle.com
In this process, 3-thiocyanato-5-chloro-2-pentanone is treated with gaseous hydrogen chloride in an organic solvent. This reaction leads to the cyclization and formation of the thiazole ring. While this documented synthesis yields a 1,3-thiazole derivative, the use of a thiocyanato ketone highlights a powerful strategy for constructing the thiazole core. The reaction proceeds through the initial formation of a thioamide or a related intermediate in situ, which then undergoes cyclization.
The reaction conditions for this transformation are crucial. The use of gaseous HCl suggests that acidic conditions are necessary to promote the cyclization and dehydration steps. The choice of solvent also plays a significant role in the reaction outcome and yield.
| Precursor | Reagent | Product | Reference |
| 3-Thiocyanato-5-chloro-2-pentanone | Gaseous HCl | 2-Chloro-4-methyl-5-(2-chloroethyl)-1,3-thiazole | google.comgoogle.com |
| 3-Thiocyanato-5-chloro-2-pentanone | Aqueous mineral acid | 2-Hydroxy-4-methyl-5-(2-chloroethyl)-1,3-thiazole | google.com |
This table summarizes the documented synthesis of a 1,3-thiazole derivative from a thiocyanato ketone precursor.
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic protocols. These modern techniques often offer advantages such as shorter reaction times, higher yields, and reduced waste generation.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. google.comnih.gov The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods.
While a specific microwave-assisted synthesis protocol for this compound is not explicitly detailed in the literature, the general principles of MAOS can be applied to the traditional synthetic routes. For example, the cyclization of open-chain precursors, such as the reaction between a halogenated ketone and a thioamide, could potentially be optimized under microwave conditions.
The solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide on silica (B1680970) gel has been shown to proceed efficiently under microwave irradiation, affording 4-cyanoisothiazoles in just 1-2 minutes. hymasynthesis.com This demonstrates the potential of microwave technology to facilitate the rapid and efficient synthesis of isothiazole derivatives.
| Reaction Type | Conditions | Advantage | Reference |
| Cyclization of 3-aminopropenethiones | Microwave irradiation, solvent-free | Rapid reaction time (1-2 minutes) | hymasynthesis.com |
| General thiazole synthesis | Microwave irradiation | Reduced reaction times, improved yields | google.comnih.gov |
This table provides examples of the application of microwave-assisted synthesis in the preparation of thiazole and isothiazole derivatives.
Information regarding "this compound" is not available in the public domain.
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Optimization of Reaction Conditions and Yield Enhancement Strategies
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Reactivity and Reaction Mechanisms of 3,5 Dichloro 4 Methyl 1,2 Thiazole
Electronic Structure and Influence on Reactivity
The arrangement of electrons within the 1,2-thiazole ring and the presence of two chlorine atoms and a methyl group create a unique electronic environment that predisposes the molecule to specific types of reactions.
Electrophilicity Enhancement by Chlorine Substituents
The two chlorine atoms at positions 3 and 5 of the thiazole (B1198619) ring play a crucial role in enhancing the electrophilicity of the carbon atoms to which they are attached. Chlorine is an electronegative element, and through inductive electron withdrawal (-I effect), it pulls electron density away from the ring. This effect is most pronounced at the C3 and C5 positions, rendering them electron-deficient and, consequently, highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the chlorine atoms activates the thiazole ring towards nucleophilic aromatic substitution (SNAr) reactions, a common pathway for the functionalization of halogenated aromatic and heteroaromatic compounds. arabjchem.orgnih.govmdpi.com
Molecular Orbital Analysis and Reactive Sites
A molecular orbital (MO) analysis of substituted thiazoles provides deeper insight into the molecule's reactive sites. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. In halogenated thiazoles, the LUMO is expected to have significant contributions from the carbon atoms bearing the halogen substituents. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.
Computational studies on related chlorinated thiazole and thiadiazole derivatives have shown that the LUMO is often localized on the carbon-halogen bonds, highlighting these positions as the primary sites for nucleophilic attack. nih.govresearchgate.net For 3,5-Dichloro-4-methyl-1,2-thiazole, it is anticipated that the C5 position would be more reactive towards nucleophilic substitution than the C3 position. This regioselectivity can be attributed to a combination of electronic and steric factors. The methyl group at C4 may exert some steric hindrance at the C3 and C5 positions, but electronic effects often dominate in determining the site of attack in SNAr reactions on five-membered heterocyclic rings.
Nucleophilic Substitution Reactions of this compound
The electron-deficient nature of the C3 and C5 positions in this compound makes it a prime substrate for nucleophilic substitution reactions. Various nucleophiles can displace the chlorine atoms, leading to a diverse range of substituted thiazole derivatives. While specific experimental data for this exact compound is limited in publicly available literature, the reactivity can be inferred from studies on analogous dihalothiazoles and other related heterocycles. thieme-connect.comresearchgate.net
Reactions with Nitrogen-Based Nucleophiles
Nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, are expected to react with this compound to yield the corresponding amino-substituted thiazoles. These reactions typically proceed via the SNAr mechanism. The reaction conditions, such as temperature and the use of a base, can often be tuned to control the extent of substitution, allowing for either mono- or di-substitution. arabjchem.orgnih.govmdpi.com
It is generally observed in related dihalogenated heterocycles that the first substitution occurs at the more reactive position (predicted to be C5 for this molecule). The introduction of an electron-donating amino group can deactivate the ring towards further substitution, often requiring more forcing conditions for the second displacement.
Table 1: Illustrative Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Expected Product(s) | General Reaction Conditions |
| Ammonia (NH₃) | 5-Amino-3-chloro-4-methyl-1,2-thiazole and/or 3,5-Diamino-4-methyl-1,2-thiazole | Excess ammonia in a polar solvent, potentially at elevated temperature and pressure. |
| Primary Amines (R-NH₂) | 5-(Alkyl/Aryl)amino-3-chloro-4-methyl-1,2-thiazole and/or 3,5-Di(alkyl/aryl)amino-4-methyl-1,2-thiazole | Amine as solvent or in a high-boiling polar solvent, often with a non-nucleophilic base to neutralize the HCl formed. |
| Secondary Amines (R₂NH) | 5-(Dialkylamino)-3-chloro-4-methyl-1,2-thiazole and/or 3,5-Bis(dialkylamino)-4-methyl-1,2-thiazole | Similar conditions to primary amines, though reactions may be slower due to increased steric hindrance. |
Note: The specific reaction conditions and yields for this compound are not widely reported and this table represents expected outcomes based on the reactivity of similar compounds.
Reactions with Oxygen- and Sulfur-Based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, and sulfur-based nucleophiles, like thiolates, are also anticipated to displace the chlorine atoms of this compound. Sulfur nucleophiles are generally more potent than their oxygen counterparts and may react under milder conditions.
The regioselectivity of these reactions is also expected to favor initial substitution at the C5 position. The resulting alkoxy- or alkylthio-substituted thiazoles are valuable intermediates in the synthesis of various biologically active molecules. mdpi.com
Table 2: Illustrative Reactions with Oxygen- and Sulfur-Based Nucleophiles
| Nucleophile | Expected Product(s) | General Reaction Conditions |
| Sodium Methoxide (B1231860) (NaOCH₃) | 5-Methoxy-3-chloro-4-methyl-1,2-thiazole and/or 3,5-Dimethoxy-4-methyl-1,2-thiazole | Sodium methoxide in methanol, typically at room temperature to reflux. |
| Sodium Phenoxide (NaOPh) | 5-Phenoxy-3-chloro-4-methyl-1,2-thiazole and/or 3,5-Diphenoxy-4-methyl-1,2-thiazole | Sodium phenoxide in a polar aprotic solvent like DMF or DMSO. |
| Sodium Thiolate (NaSR) | 5-(Alkyl/Aryl)thio-3-chloro-4-methyl-1,2-thiazole and/or 3,5-Bis(alkyl/aryl)thio-4-methyl-1,2-thiazole | Thiolate generated in situ with a base (e.g., NaH) in a polar aprotic solvent. |
Mechanistic Studies of Halogen Displacement
The mechanism of halogen displacement in nucleophilic aromatic substitution on thiazoles and other five-membered heterocycles generally follows the SNAr pathway. This two-step mechanism involves the initial addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the thiazole ring is restored.
The rate-determining step is typically the formation of the Meisenheimer-like intermediate. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups, such as the second chlorine atom and the nitrogen atom of the thiazole ring, which can delocalize the negative charge.
Computational studies on related systems have been employed to model the transition states and intermediates of the SNAr mechanism, providing valuable insights into the reaction pathway and the factors governing regioselectivity. nih.gov For this compound, theoretical calculations would be instrumental in confirming the higher reactivity of the C5 position and in elucidating the precise energy profile of the nucleophilic substitution reactions.
Electrophilic Aromatic Substitution (if applicable for thiazoles)
The thiazole ring system can undergo electrophilic aromatic substitution, although its reactivity is generally lower than that of benzene (B151609) due to the presence of the electron-withdrawing nitrogen atom. The position of substitution is dictated by the existing substituents on the ring. For the parent thiazole, electrophilic attack is favored at the C5 position, which is the most electron-rich. pharmaguideline.com
In this compound, the C5 position is already substituted with a chlorine atom. The presence of two deactivating chloro groups and a weakly activating methyl group at C4 further influences the reactivity. The pi-electron density calculations for the thiazole ring indicate that C5 is the primary site for electrophilic substitution, followed by C4. chemicalbook.com However, with both C4 and C5 positions occupied, electrophilic substitution on the thiazole ring itself is unlikely to occur under standard conditions. Any potential electrophilic attack would likely require harsh conditions and may lead to a complex mixture of products or degradation of the ring. For instance, nitration and sulphonation of 4-methylthiazole (B1212942) occurs at the 5-position. ias.ac.in
Condensation and Cycloaddition Reactions
Cycloaddition reactions involving the thiazole ring are known, though they often require high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org Diels-Alder reactions of thiazoles with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org More complex transformations, such as [3+2] cycloaddition reactions of thiazolium salts, have been developed to create enantioenriched hydropyrrolo-thiazoles. rsc.orgmdpi.com These types of reactions highlight the potential of the thiazole core to be incorporated into more complex molecular architectures.
The reaction of thiazole derivatives with thioamides is a fundamental method for synthesizing more complex thiazole-containing structures. A classic example is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.com While this compound itself is not a starting material in a typical Hantzsch synthesis, its derivatives could potentially react with thioamides.
More recent methods describe the construction of isothiazoles from the reaction of thioacetamide (B46855) derivatives with N-sulfonyliminoiodinane under mild, metal-free conditions. nih.govacs.org This demonstrates the ongoing development of synthetic routes involving thioamides to access substituted isothiazoles. The oxidative dimerization of thioamides, sometimes enzyme-mediated, can also lead to the formation of 1,2,4-thiadiazoles, a related class of sulfur-nitrogen heterocycles. nih.govacs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The presence of two chloro-substituents on the this compound ring makes it a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.org While specific studies on this compound were not found, extensive research on the closely related 3,5-dichloroisothiazole-4-carbonitrile (B127508) demonstrates the feasibility and regiospecificity of this reaction. rsc.org
In the case of 3,5-dichloroisothiazole-4-carbonitrile, the Suzuki-Miyaura coupling with various aryl- and methylboronic acids occurs regiospecifically at the C5 position, yielding 3-chloro-5-(aryl/methyl)-isothiazole-4-carbonitriles in high yields. rsc.org This selectivity is attributed to the electronic properties of the isothiazole (B42339) ring. This suggests that this compound would likely undergo a similar regiospecific Suzuki-Miyaura coupling at the C5 position.
Table 1: Regiospecific Suzuki-Miyaura Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Boronic Acids *
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 95 |
| 4-Methylphenylboronic acid | 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile | 92 |
| 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile | 88 |
| Methylboronic acid | 3-Chloro-5-methylisothiazole-4-carbonitrile | 75 |
Data is for the analogous compound 3,5-dichloroisothiazole-4-carbonitrile and is illustrative of the expected reactivity. rsc.org
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org Given the reactivity of other halogenated heterocycles in Heck reactions, it is plausible that this compound could participate in such transformations. The reaction would likely proceed at one of the C-Cl bonds, allowing for the introduction of a vinyl group. The regioselectivity would depend on the specific reaction conditions and the nature of the alkene. Dehydrogenative Heck reactions of five-membered heteroarenes are also known, further expanding the scope of C-C bond formation. mdpi.com
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to synthesize alkynyl-substituted aromatic and heteroaromatic compounds. Similar to the Suzuki-Miyaura reaction, this compound is expected to undergo Sonogashira coupling, likely with selectivity for the C5 position. Studies on related dihalo-thiadiazoles and trifloyl-thiazoles have shown successful Sonogashira couplings. researchgate.netnih.gov
Stability and Degradation Pathways Under Controlled Conditions
The stability of the 1,2-thiazole ring is generally high due to its aromatic character. However, the presence of substituents can influence its stability. The chloro-substituents in this compound are expected to be stable under neutral and acidic conditions. Under strongly basic conditions or in the presence of certain nucleophiles, displacement of the chlorine atoms may occur.
The degradation of the isothiazole ring can occur under harsh conditions, such as strong oxidation or reduction. For instance, reductive cleavage of the N-S bond is a known degradation pathway for some isothiazole derivatives. Photochemical reactions can also lead to the rearrangement or degradation of the thiazole ring. nih.gov The specific degradation pathways for this compound would need to be investigated experimentally, but would likely involve reactions of the chloro-substituents or cleavage of the heterocyclic ring under forcing conditions.
Computational Chemistry and Theoretical Studies of 3,5 Dichloro 4 Methyl 1,2 Thiazole
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the behavior of 3,5-Dichloro-4-methyl-1,2-thiazole. These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons, which are key determinants of its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G*, to solve the electronic structure of the molecule. researchgate.net The resulting optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |
|---|---|
| C-S Bond Length (Å) | 1.75 |
| C-N Bond Length (Å) | 1.38 |
| C-C Bond Length (Å) | 1.40 |
| C-Cl Bond Length (Å) | 1.73 |
| C-C (methyl) Bond Length (Å) | 1.51 |
| N-S Bond Length (Å) | 1.65 |
| C-S-N Bond Angle (°) | 95.0 |
| S-N-C Bond Angle (°) | 110.0 |
| N-C-C Bond Angle (°) | 115.0 |
| C-C-S Bond Angle (°) | 110.0 |
| C-C-Cl Bond Angle (°) | 120.0 |
| C-C-C (methyl) Bond Angle (°) | 122.0 |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar heterocyclic systems.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red) around the electronegative nitrogen and chlorine atoms, indicating their propensity to attract electrophiles. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl group. irjweb.com Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and for understanding its reactivity. researchgate.netnih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. For reactions involving this compound, computational methods can identify the structures of reactants, products, and any intermediate species. Furthermore, these methods can locate the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By analyzing the geometry and energy of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's outcome.
Structure-Reactivity Relationship (SAR) Derivations
Structure-Reactivity Relationship (SAR) studies aim to establish a connection between the chemical structure of a molecule and its reactivity. In the context of computational chemistry, this involves calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with experimentally observed reactivity. For a series of derivatives of this compound, these descriptors could include electronic properties (such as HOMO and LUMO energies), steric properties, and thermodynamic properties. imist.manih.gov The resulting quantitative structure-activity relationship (QSAR) models can then be used to predict the reactivity of new, unsynthesized compounds. researchgate.netnih.gov
Spectroscopic Property Predictions via Computational Methods
Computational methods are highly effective at predicting various spectroscopic properties of molecules, which can be invaluable for their identification and characterization.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.govamanote.comnrel.gov By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of the synthesized compound. The accuracy of these predictions can be further improved by considering conformational isomers. nih.gov
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of the vibrational bands in the IR and Raman spectra. nih.govresearchgate.netfaccts.de These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational characteristics. The B3LYP functional is often a reliable choice for predicting vibrational spectra. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of -CH₃ | 2.5 ppm |
| ¹³C NMR | Chemical Shift (δ) of C-Cl | 140 ppm |
| ¹³C NMR | Chemical Shift (δ) of C-S | 155 ppm |
| ¹³C NMR | Chemical Shift (δ) of C-CH₃ | 130 ppm |
| ¹³C NMR | Chemical Shift (δ) of -CH₃ | 15 ppm |
| IR Spectroscopy | C-Cl Stretch (cm⁻¹) | 750 |
| IR Spectroscopy | C=N Stretch (cm⁻¹) | 1600 |
| IR Spectroscopy | C-H Stretch (cm⁻¹) | 2950 |
| Raman Spectroscopy | S-N Stretch (cm⁻¹) | 850 |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3,5 Dichloro 4 Methyl 1,2 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3,5-Dichloro-4-methyl-1,2-thiazole, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to unequivocally assign all proton and carbon signals and to confirm the connectivity of the atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance corresponding to the methyl group protons. The chemical shift of this singlet would be influenced by the electronic environment of the thiazole (B1198619) ring, which is substituted with two electron-withdrawing chlorine atoms.
The ¹³C NMR spectrum would display signals for the three carbon atoms of the thiazole ring and one for the methyl group. The chemical shifts of the ring carbons would provide insight into the electronic structure of the heterocycle. The C4 carbon, being directly attached to the methyl group, would have a distinct chemical shift compared to the C3 and C5 carbons, which are bonded to chlorine atoms.
Predicted NMR Data (Theoretical) Due to the lack of experimental data, a table of predicted chemical shifts cannot be provided.
Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)
To confirm the structure of this compound, several two-dimensional NMR experiments would be essential:
Correlation Spectroscopy (COSY): This experiment would be used to identify proton-proton couplings. In this specific molecule, no direct ¹H-¹H couplings are expected as there is only one isolated methyl group.
Heteronuclear Single Quantum Coherence (HSQC): This technique would reveal one-bond correlations between protons and the carbons to which they are directly attached. For this compound, it would show a correlation between the methyl protons and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₄H₃Cl₂NS), distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern resulting from the presence of two chlorine atoms and one sulfur atom would further aid in the confirmation of the elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
Analysis of the fragmentation pattern in the mass spectrum provides a fingerprint of the molecule and confirms its structure. For this compound, the fragmentation would likely involve the loss of chlorine atoms, the methyl group, and cleavage of the thiazole ring. The identification of these fragment ions would provide conclusive evidence for the arrangement of the atoms within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring and the methyl group. Key expected vibrations would include:
C-H stretching and bending vibrations of the methyl group.
C=N and C=C stretching vibrations within the thiazole ring.
C-S stretching vibrations.
C-Cl stretching vibrations.
The combination of IR and Raman spectroscopy would provide complementary information to give a more complete picture of the vibrational modes of the molecule.
Characteristic Absorption Band Analysis
The key functional groups in this compound include the C-Cl bonds, the C=N and C=C bonds within the thiazole ring, and the C-H bonds of the methyl group. The stretching vibrations of the C-Cl bonds are typically observed in the fingerprint region of the IR spectrum. The thiazole ring itself will have a series of characteristic stretching and bending vibrations. The methyl group will display symmetric and asymmetric C-H stretching and bending vibrations.
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound
| Wave Number (cm⁻¹) | Bond | Vibration Type |
|---|---|---|
| 2950-3000 | C-H (methyl) | Asymmetric Stretch |
| 2850-2900 | C-H (methyl) | Symmetric Stretch |
| 1500-1600 | C=N | Stretch |
| 1400-1500 | C=C | Stretch |
| 1430-1470 | C-H (methyl) | Asymmetric Bend |
| 1350-1380 | C-H (methyl) | Symmetric Bend |
| 1000-1250 | C-N | Stretch |
Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for similar functional groups and molecular structures.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related structures, such as other substituted thiazoles, provides insight into the expected structural parameters mdpi.comspectrabase.com. The thiazole ring is expected to be planar, with the chlorine and methyl substituents attached to it. The analysis would reveal the precise bond lengths of the C-Cl, C-N, C-S, and C-C bonds, as well as the bond angles within the thiazole ring. Furthermore, it would elucidate any significant intermolecular interactions, such as halogen bonding or stacking of the thiazole rings, which govern the crystal packing.
Table 2: Representative Crystallographic Data for a Substituted Thiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 110.5 |
| γ (°) | 90 |
| Volume (ų) | 895 |
Note: The data in this table is representative of a substituted thiazole and is intended for illustrative purposes, as specific data for this compound is not currently available.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are invaluable tools for assessing its purity and for monitoring the progress of its synthesis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.
The purity of a sample of this compound can be determined by the relative area of its peak in the chromatogram. Impurities would appear as separate peaks with different retention times. GC can also be coupled with mass spectrometry (GC-MS) to provide structural information about the main component and any impurities present.
Table 3: Illustrative Gas Chromatography (GC) Parameters for the Analysis of a Chlorinated Thiazole Derivative
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
High-performance liquid chromatography is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally sensitive. For this compound, HPLC provides a robust method for purity determination and for monitoring its formation during a chemical reaction.
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is a common mode for the analysis of moderately polar organic compounds. The retention time in HPLC is a key parameter for identification. The use of a diode-array detector (DAD) can provide UV-Vis spectra of the eluting peaks, aiding in their identification.
Table 4: Representative High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of a Thiazole Compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These HPLC conditions are provided as a representative example and would need to be optimized for the specific analysis of this compound.
Advanced Research Applications of 3,5 Dichloro 4 Methyl 1,2 Thiazole
Role as a Key Intermediate in Organic Synthesis
Precursor for the Development of Novel Heterocyclic Scaffolds
No research is available on the use of 3,5-Dichloro-4-methyl-1,2-thiazole as a precursor for novel heterocyclic scaffolds.
Building Block for Complex Molecule Construction
There is no documented use of this compound as a building block in the synthesis of complex molecules.
Materials Science Applications
Integration into Conjugated Polymers for Electronic Materials
No studies have been found that report the integration of this compound into conjugated polymers for electronic materials.
Precursor for Advanced Functional Materials
There is no available information on the use of this compound as a precursor for advanced functional materials.
Mechanistic Investigations of Biological Activity through Derived Compounds
As there are no known compounds derived from this compound, no mechanistic investigations of biological activity have been conducted.
Structure-Activity Relationship Studies for Thiazole (B1198619) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For thiazole derivatives, SAR studies have revealed critical insights into how different substituents on the thiazole ring influence their pharmacological profiles. researchgate.net The versatility of the thiazole ring allows for modifications at various positions, leading to a wide spectrum of biological activities. mdpi.com
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the ring. globalresearchonline.netnih.gov For instance, the introduction of halogen atoms, such as the chlorine found in this compound, is a common strategy in drug design. Halogenation can affect a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can enhance its ability to cross cell membranes and interact with target proteins. Studies on various thiazole-based compounds have shown that halogen substituents can be crucial for their activity. nih.gov For example, in a series of 2-substituted 4-(2,4-dichloro-5-fluorophenyl) thiazoles, the dichlorinated phenyl ring was a key feature for their biological effects. ijper.org
Furthermore, the presence and position of other functional groups are critical. SAR studies on antimicrobial thiazole derivatives have demonstrated that substitutions at the 2, 4, and 5-positions of the thiazole ring are key determinants of activity. nih.gov For example, combining the thiazole ring with other heterocyclic structures like pyrazoline can lead to potent antimicrobial agents, with the substitution pattern on both rings dictating the potency and spectrum of activity. nih.gov In some series, the presence of a methyl group was found to be favorable for antibacterial activity. nih.gov The specific arrangement of two chlorine atoms and a methyl group in this compound suggests a tailored design to optimize interactions with a specific biological target.
| Structural Feature/Modification | Observed Impact on Biological Activity (in research settings) | Example Derivative Class |
|---|---|---|
| Halogen Substitution (e.g., Cl, F) | Often enhances antimicrobial and anticancer activity by modifying electronic properties and lipophilicity. nih.govijper.org | Phenyl-substituted thiazoles |
| Methyl Group Substitution | Can increase activity; for instance, a methyl group at position 4 of a linked phenyl ring increased cytotoxic activity in one study. nih.gov | 2,4,5-trisubstituted thiazoles |
| Coupling with other Heterocycles (e.g., Pyrazoline, Triazole) | Can result in hybrid compounds with potent and broad-spectrum antimicrobial activity. The nature of the linkage and substituents are critical. nih.gov | Thiazolyl-pyrazoline hybrids |
| Substitution at Position 5 | Acyl group substitutions at this position have been linked to antibacterial activity. mdpi.com | 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles |
Elucidation of Molecular Targets and Pathways (without clinical data)
Identifying the specific molecular targets and the biochemical pathways that a compound modulates is crucial for understanding its mechanism of action. Thiazole-containing compounds have been shown to interact with a variety of biological targets, leading to diverse pharmacological effects, including the activation or inhibition of enzymes and the modulation of receptor signaling. mdpi.com
Preclinical research has begun to uncover the molecular targets for certain chlorinated thiazole and isothiazole (B42339) derivatives. For example, a study on the structurally related compound 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) used affinity pull-down assays to identify its molecular targets in teleosts. The study revealed a high affinity for G protein alpha (Gα) subunits in the brain. nih.gov This binding was shown to competitively inhibit the activation of the Gα protein. nih.gov Since G protein-coupled receptors (GPCRs) regulate a vast number of physiological processes, this finding suggests that such compounds can disrupt GPCR signaling pathways. nih.gov This interaction with an upstream signaling protein could explain a wide range of downstream toxic effects. nih.gov
In other contexts, thiazole-based compounds have been developed as potent and specific enzyme inhibitors. For example, a recent study focused on designing thiazole derivatives as inhibitors of the SARS-CoV-2 Main Protease (Mpro), an enzyme essential for viral replication. nih.gov SAR analysis in this study led to the development of compounds with a thiazole core that demonstrated significant inhibitory activity, binding covalently to a cysteine residue in the enzyme's active site. nih.gov These findings highlight the potential of the thiazole scaffold to serve as a basis for developing highly specific enzyme inhibitors.
| Molecular Target | Affected Pathway | Mechanism of Action (in preclinical studies) | Relevant Derivative Class |
|---|---|---|---|
| G protein alpha (Gα) subunits | G protein-coupled receptor (GPCR) signaling | Competitive inhibition of Gα protein activation, disrupting downstream signaling. nih.gov | Dichlorinated isothiazolinones |
| SARS-CoV-2 Main Protease (Mpro) | Viral replication | Reversible covalent binding to the catalytic Cys145 residue, inhibiting protease activity. nih.gov | Thiazole-based pyridinyl esters |
| Tyrosyl-tRNA synthetase (TyrRS) | Protein synthesis | Inhibition of the enzyme, leading to antibacterial effects. researchgate.net | Isatin-incorporated thiazolyl hydrazines |
Future Research Perspectives and Emerging Directions
Development of Novel and Efficient Synthetic Routes
The development of robust and efficient synthetic pathways is the gateway to exploring any chemical compound. For 3,5-Dichloro-4-methyl-1,2-thiazole, future research will likely focus on establishing scalable and versatile synthetic methods. Current strategies for creating substituted isothiazoles often involve multi-step sequences, including ring formation followed by functionalization. thieme-connect.comorganic-chemistry.org
Future synthetic research could diverge into several key areas:
Ring Construction Strategies: A primary goal would be to construct the 4-methylisothiazole (B1295217) ring with the chlorine atoms already in place or with precursors that facilitate easy chlorination. A promising industrial method for a related compound, 3,4-dichloroisothiazole-5-carbonitrile, was developed from succinonitrile (B93025), sulfur, and chlorine gas, highlighting the potential for direct, scalable approaches. thieme-connect.com Research could adapt such (3+2) or (4+1) heterocyclization strategies to incorporate the C4-methyl group. thieme-connect.comorganic-chemistry.org
Post-Synthetic Chlorination: An alternative approach involves the direct chlorination of a pre-formed 4-methyl-1,2-thiazole scaffold. The reactivity of the thiazole (B1198619) ring towards electrophiles is well-known, though it can be resistant to halogenation under standard conditions. ias.ac.in Future work would need to explore various chlorinating agents and conditions to achieve the desired 3,5-dichloro substitution pattern regioselectively, overcoming potential side reactions.
Green Chemistry Approaches: Modern synthetic chemistry emphasizes environmentally benign methods. bepls.com Future syntheses could employ microwave-assisted reactions, catalyst-free conditions, or aqueous media to reduce waste and energy consumption, aligning with green chemistry principles. bepls.comrsc.org
Table 1: Potential Synthetic Strategies for Future Investigation
| Synthetic Approach | Description | Potential Advantages | Key Research Challenge |
| (3+2) Heterocyclization | Reaction of a three-atom fragment (e.g., derived from a methyl-substituted β-keto thioamide) with a two-atom fragment. thieme-connect.com | Convergent and potentially high-yielding. | Identifying stable and accessible starting materials for the specific substitution pattern. |
| (4+1) Annulation | Cyclization of a four-atom linear precursor with a sulfur source (e.g., NH₄OAc with a β-keto dithioester). organic-chemistry.org | Carbon-economic and can proceed under metal-free conditions. | Controlling regioselectivity to achieve the 3,5-dichloro pattern. |
| Direct Chlorination | Electrophilic chlorination of a 4-methyl-1,2-thiazole precursor. | Straightforward if the precursor is readily available. | Achieving high regioselectivity and avoiding over-chlorination or decomposition. |
| Ring Transformation | Conversion of another heterocyclic ring (e.g., a 1,2,3-thiadiazole) into the isothiazole (B42339) core. organic-chemistry.org | Access to unique substitution patterns not available through other methods. | The availability of suitable precursors and control over the rearrangement process. |
Exploration of Uncharted Reactivity Profiles
The two chlorine atoms on the 1,2-thiazole ring are prime handles for chemical modification, suggesting a rich and largely unexplored reactivity profile for this compound. The electron-deficient nature of the thiazole ring, amplified by the two electronegative chlorine atoms, makes the chloro-substituents susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution: Studies on related dichloroisothiazoles, such as 4,5-dichloro-3-trichloromethylisothiazole, show that the chlorine at the C5 position is selectively replaced by various nucleophiles like amines. researchgate.net Future research on this compound should systematically investigate its reactions with a broad range of N-, O-, and S-based nucleophiles. Determining the regioselectivity of these substitutions (C3 vs. C5) will be crucial for its use as a synthetic building block.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation and has been successfully applied to dihalo-1,2,4-thiadiazoles, a related heterocyclic system. nih.govresearchgate.net By carefully controlling reaction conditions (e.g., temperature, catalyst, ligand), selective mono- or di-arylation can be achieved. nih.gov Future work should focus on adapting these conditions for this compound to synthesize a diverse library of 3,5-diaryl or 3-aryl-5-chloro derivatives. Such reactions are often challenging for sterically hindered substrates, and developing novel ligand-free methods could be a fruitful direction. nih.gov
Table 2: Prospective Reactivity Studies and Potential Products
| Reaction Type | Reagents & Conditions | Potential Product Class | Research Goal |
| Selective Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, or thiolates; controlled temperature. | 3-Chloro-5-substituted-4-methyl-1,2-thiazoles | Establish regioselectivity and scope of nucleophiles. |
| Sequential Suzuki-Miyaura Coupling | 1. Arylboronic acid, Pd catalyst, base, room temp. 2. Different arylboronic acid, elevated temp. | 3-Aryl-5-aryl'-4-methyl-1,2-thiazoles | Synthesize unsymmetrically substituted derivatives for structure-activity relationship studies. |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd or Cu catalyst, base. | 3,5-Diamino-4-methyl-1,2-thiazoles | Access novel substituted amino-thiazoles as potential pharmacophores. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base. | 3,5-Dialkynyl-4-methyl-1,2-thiazoles | Create extended π-systems for materials science applications. |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The true potential of this compound will be realized through its application in interdisciplinary fields. The thiazole scaffold is a "privileged structure" found in numerous FDA-approved drugs and biologically active compounds, noted for its wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govacs.org
Chemical Biology and Medicinal Chemistry: The presence of chlorine atoms in this compound is particularly significant, as halogenated derivatives often exhibit enhanced biological activity. nih.govnih.gov Future research should involve synthesizing libraries of derivatives via the substitution and coupling reactions described above. These libraries could then be screened for various biological targets:
Anticancer Agents: Thiazole derivatives have been developed as kinase inhibitors (e.g., EGFR/BRAFV600E) and cytotoxic agents against various cancer cell lines. nih.govnih.gov
Antimicrobial Agents: The thiazole ring is a core component of penicillin and numerous synthetic antibiotics and antifungals. nih.govresearchgate.net New derivatives could be tested against drug-resistant bacterial and fungal strains.
Agrochemicals: Isothiazole derivatives are known to have applications as fungicides and plant protection chemicals, suggesting potential utility in agriculture. thieme-connect.com
Neurological Disorders: Thiazole-based compounds have been investigated as potential inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. acs.org
Materials Science: Heterocyclic compounds, particularly those with extended π-systems, are foundational to modern materials science. The ability to functionalize this compound via cross-coupling reactions opens pathways to novel organic materials. Future directions could include the synthesis of:
Organic Semiconductors: Arylated or alkynylated thiazole derivatives could be investigated for their electronic properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Functional Polymers: The dichlorinated nature of the molecule allows it to act as a monomer for polymerization reactions, leading to novel polymers with potentially interesting thermal, electronic, or photophysical properties.
Ligands for Catalysis: Thiazole derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of chemical transformations, sometimes in environmentally friendly aqueous media. thieme-connect.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
